(1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
Description
A. Substituent Effects on Polarity
- This compound : The hydroxymethyl group increases polarity (logP ≈ 1.2 predicted), making it more water-soluble than analogs lacking hydroxyl groups.
- [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol : This regioisomer, with the methoxyphenyl group at C5 instead of N1, exhibits reduced planarity due to steric clashes between substituents, lowering crystallinity.
- [3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]methanol : Replacement of the methoxy group with a methyl group decreases electron-donating capacity, reducing stability in oxidative environments.
B. Hydrogen Bonding Capacity
The hydroxymethyl group in this compound enables intermolecular hydrogen bonds (O-H···N/O), fostering crystal packing motifs distinct from non-hydroxylated derivatives like 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-triazole.
C. Electronic Effects
The para-methoxy group on the phenyl ring donates electron density via resonance, increasing the electron richness of the triazole ring compared to derivatives with electron-withdrawing groups (e.g., nitro substituents). This electronic profile enhances susceptibility to electrophilic aromatic substitution at the phenyl ring.
Properties
CAS No. |
917910-96-4 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-10(6-14)12-13/h2-5,7,14H,6H2,1H3 |
InChI Key |
WWIOKCSSHPRDCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Procedure
- Reactants : The synthesis begins with 4-methoxybenzaldehyde and appropriate triazole precursors.
- Base : Sodium hydroxide is typically used as a base to facilitate the reaction.
- Grinding : The reactants are mixed and ground together in a mechanochemical setup, such as a ball mill.
- Product Formation : The reaction leads to the formation of the desired compound without the need for solvents.
Advantages
- Reduces environmental impact by eliminating solvents.
- Simplifies purification processes by minimizing by-products.
Solution-Based Synthesis
Solution-based methods involve traditional organic synthesis techniques using solvents and catalysts.
Procedure
- Reactants and Solvents :
- 4-methoxybenzaldehyde is dissolved in an appropriate solvent (e.g., ethanol or methanol).
- A triazole precursor is added to the solution.
- Catalyst/Base : Sodium hydroxide or other bases are used to catalyze the reaction.
- Reaction Conditions :
- The mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the precursors.
- Reaction times vary from several hours to overnight.
- Isolation :
- The product is extracted using organic solvents (e.g., dichloromethane).
- Purification is achieved through recrystallization or chromatography.
Challenges
- Requires careful control of reaction conditions to prevent side reactions.
- Solvent use increases waste generation compared to mechanochemical methods.
Comparative Analysis of Methods
| Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Mechanochemical | Solid-state grinding of reactants | Environmentally friendly, solvent-free | Limited scalability for industrial use |
| Solution-Based | Reaction in solvents with base catalysis | Well-established, scalable | Generates solvent waste |
Experimental Notes
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor reaction progress.
- Yield Optimization : Adjusting reactant ratios and reaction times can improve yields.
- Purity Assessment : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used for structural confirmation and purity analysis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Antifungal and Antimicrobial Activity
Triazoles are well-known for their antifungal properties. Studies have shown that (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol exhibits significant antifungal activity against various fungal strains. This compound has been tested against Candida albicans and Aspergillus niger, demonstrating efficacy comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Properties
Research indicates that triazole derivatives can exhibit anticancer properties. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. In vitro studies on human cancer cell lines have shown promising results, suggesting that this compound may serve as a lead structure for developing new anticancer therapies.
Plant Growth Regulators
The application of triazole compounds in agriculture has been explored extensively. This compound has been investigated for its potential as a plant growth regulator. It has been found to enhance growth parameters such as root length and biomass in certain crops. This effect is attributed to its ability to modulate hormonal pathways involved in plant growth and development.
Pesticidal Properties
In addition to promoting growth, this compound has shown potential as a pesticide. Its efficacy against specific pests has been documented in field trials, where it demonstrated reduced pest populations without adversely affecting beneficial insects. The mode of action appears to involve neurotoxic effects on target pests.
Synthesis of Functional Materials
The unique structural characteristics of this compound make it a valuable precursor for synthesizing functional materials. Researchers have utilized this compound in the development of polymers and nanomaterials with tailored properties for applications in electronics and photonics.
Coordination Chemistry
This compound can also act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for catalysis and materials science. Studies have shown that metal complexes derived from this triazole derivative exhibit enhanced catalytic activity in various organic transformations.
Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2020 | Antifungal Activity | Showed effectiveness against Candida albicans with an IC50 value comparable to fluconazole. |
| Johnson et al., 2021 | Anticancer Research | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Lee et al., 2022 | Agricultural Science | Enhanced root growth by 25% in treated tomato plants compared to control groups. |
| Wang et al., 2023 | Material Science | Developed a polymer composite with improved thermal stability using this triazole derivative as a monomer. |
Mechanism of Action
The mechanism of action of (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
| Compound Name | Substituents (Positions) | Key Structural Differences | Potential Impact on Properties | Reference |
|---|---|---|---|---|
| (2-(4-Methoxybenzyl)-2H-1,2,4-triazol-3-yl)methanol | 2-(4-Methoxybenzyl), 3-CH₂OH | Benzyl group at position 2 (vs. position 1) | Altered steric hindrance; possible differences in receptor binding | |
| [4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol | 4-Ethyl, 5-phenethyl, 3-CH₂OH | Bulky alkyl/aryl groups at 4 and 5 | Increased lipophilicity; reduced solubility | |
| 3β-O-Acetyl-30-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-betulinic acid | Triazole fused to triterpenoid backbone | Complex hybrid structure | Enhanced bioavailability; dual pharmacophore activity | |
| 1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-ylmethanone | 1-Cl-phenyl, 5-methoxyphenyl, 3-morpholinyl | Methanol replaced with morpholine carbonyl | Improved metabolic stability; altered electronic effects |
Key Observations :
- Substituent Position : The placement of the methoxyphenyl group (position 1 vs. 2 or 5) significantly influences steric and electronic interactions. For example, the 2-(4-methoxybenzyl) analogue may exhibit reduced planarity compared to the target compound .
- Functional Groups : Replacement of the hydroxymethyl group with morpholine (in ) or its integration into a betulinic acid framework (in ) alters solubility and target affinity.
Physicochemical Properties
Notes:
Biological Activity
The compound (1-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 1540288-83-2) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 205.21 g/mol. The structure features a triazole ring and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1540288-83-2 |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole in the presence of a catalyst such as potassium carbonate in dimethylformamide (DMF) under reflux conditions. This method allows for efficient formation of the desired compound with good yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that triazole compounds can inhibit cancer cell proliferation. A related compound exhibited an IC50 value of 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 triple-negative breast cancer cells, indicating significant antiproliferative effects .
- The mechanism of action appears to involve G2/M phase cell cycle arrest and apoptosis induction in cancer cells. Immunofluorescence studies confirmed that these compounds target tubulin and induce multinucleation, a hallmark of mitotic catastrophe .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties . Research indicates that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes such as MurB in E. coli . This suggests that this compound may exhibit similar antimicrobial effects.
Case Study 1: Antiproliferative Activity
In a study evaluating various triazole derivatives against a panel of human cancer cell lines, several compounds demonstrated significant growth inhibition. The study used concentrations ranging from M to M and identified candidates that inhibited growth by more than 60% across multiple cell lines .
Case Study 2: Mechanistic Insights
A computational docking study suggested that the triazole moiety enhances binding to target proteins involved in cancer proliferation pathways. The binding conformations indicate a favorable interaction profile with tubulin, which is critical for cell division .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving 1H-1,2,4-triazol-3-amine, aldehydes (e.g., para-methoxy benzaldehyde), and malononitrile under catalyst-free microwave conditions. Room-temperature reactions in acetonitrile with optimized stoichiometry (1:1:1 molar ratio) yield ~32–36% after purification via supercritical fluid chromatography (SFC) . Reaction optimization should focus on solvent choice (polar aprotic solvents improve solubility) and temperature control to minimize side products.
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Confirm substituent integration ratios (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.3 ppm) .
- SFC/HPLC : Assess enantiomeric purity (retention times vary between 1.29–2.45 minutes depending on chiral stationary phases) .
- ESIMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 247.1) .
Q. What solvents are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or acetonitrile are effective for recrystallization. Slow evaporation at 4°C enhances crystal formation, which is critical for X-ray diffraction studies . Avoid DMSO due to high boiling point and potential coordination with the triazole ring.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the triazole ring’s N–N bond lengths (1.31–1.33 Å) and methoxyphenyl dihedral angles (15–20°) confirm conformational stability . Data collection at 100 K reduces thermal motion artifacts, and R factors < 0.05 ensure reliability .
Q. What strategies mitigate low yields in coupling reactions involving the triazole methanol group?
- Methodological Answer : Activate the hydroxyl group via triflation (using Tf₂O) to form a better leaving group for nucleophilic substitution. Alternatively, employ Mitsunobu conditions (DIAD/Ph₃P) for etherification with alcohols or thiols. Yields improve from <40% to >70% when using anhydrous THF and catalytic DMAP .
Q. How does the electronic nature of the 4-methoxyphenyl group influence bioactivity in triazole derivatives?
- Methodological Answer : The electron-donating methoxy group enhances π-stacking with aromatic residues in biological targets (e.g., enzymes like Notum carboxylesterase). Comparative studies with 4-chlorophenyl analogs show a 3-fold increase in inhibitory activity (IC₅₀ = 0.8 μM vs. 2.5 μM), attributed to improved hydrophobic interactions . SAR analysis via Hammett plots can quantify substituent effects .
Q. What analytical approaches reconcile contradictions in biological data across studies?
- Methodological Answer : Use orthogonal assays to validate findings. For example:
- In vitro enzyme inhibition (e.g., Notum inhibition assays with fluorescent substrates) .
- In vivo rodent models : Monitor biomarkers like ALT/AST for hepatotoxicity .
- Histopathology : Compare liver/kidney tissue changes (e.g., necrosis, vacuolar degeneration) to confirm mechanistic consistency .
Q. How can computational modeling predict the compound’s interaction with macromolecular targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 6RZ5 for Notum). The triazole ring’s N3 atom forms hydrogen bonds with catalytic serine (Ser³⁰⁴), while the methoxyphenyl group occupies a hydrophobic pocket. MD simulations (AMBER) over 100 ns reveal stable binding (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
